molecular formula C18H17ClFN3OS B2937619 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole CAS No. 1226431-16-8

2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Cat. No.: B2937619
CAS No.: 1226431-16-8
M. Wt: 377.86
InChI Key: UWUNIXPTPOTFKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could lead to a rigid, well-defined shape. The electronegative chlorine and fluorine atoms could create areas of partial negative charge, making those areas potentially reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and electronegative atoms could affect its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

  • Research on fluoro-substituted compounds similar to the specified chemical has shown potential anticancer activity. For instance, novel fluoro-substituted benzo[b]pyrans were synthesized and exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005).

Antipsychotic Properties

  • Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. Their potency and selectivity depended mainly on the amine fragment connected to the cyclohexanone structure (Raviña et al., 2000).

Electronic and Optical Properties

  • A new series of monomers involving donor-acceptor-donor arrays, including fluorinated thiadiazole as the acceptor moiety, were synthesized and polymerized. The study focused on the electrochemical and optical properties of these systems, highlighting the influence of heteroatoms on dihedral angles and planarity, as well as their electrochromic properties (Çakal et al., 2021).

Structural Analysis

  • The synthesis and crystal structure analysis of thiadiazole derivatives revealed their potential for further chemical exploration. Intramolecular hydrogen bonding and molecular packing were analyzed, providing insights into the structural characteristics of these compounds (Banu et al., 2014).

Antimicrobial Study

  • Substituted 2-aminobenzothiazoles derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various microbial strains. This research underlines the potential of thiadiazole compounds in addressing antimicrobial resistance (Anuse et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are often determined through experimental testing .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also investigate its synthesis, properties, and reactivity in more detail .

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3OS/c19-14-3-1-4-15(20)13(14)11-23-8-6-12(7-9-23)17-21-22-18(25-17)16-5-2-10-24-16/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUNIXPTPOTFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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